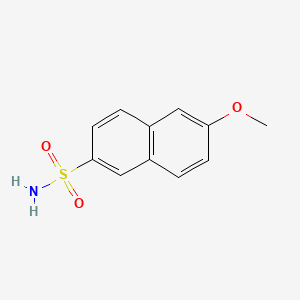

6-Methoxynaphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methoxynaphthalene-2-sulfonamide is a chemical compound with the CAS Number: 1206134-16-8 . It has a molecular weight of 237.28 and is typically in powder form . The IUPAC name for this compound is 6-methoxy-2-naphthalenesulfonamide .

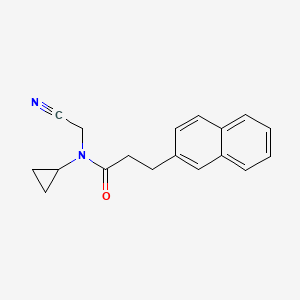

Molecular Structure Analysis

The Inchi Code for 6-Methoxynaphthalene-2-sulfonamide is 1S/C11H11NO3S/c1-15-10-4-2-9-7-11 (16 (12,13)14)5-3-8 (9)6-10/h2-7H,1H3, (H2,12,13,14) . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

6-Methoxynaphthalene-2-sulfonamide has a melting point of 197-199 degrees Celsius . It is typically stored at room temperature .Scientific Research Applications

Chemical Properties and Synthesis

6-Methoxynaphthalene-2-sulfonamide is a chemical compound with the CAS Number: 1206134-16-8 . It has a molecular weight of 237.28 and a melting point between 197-199 degrees Celsius . This compound is usually stored at room temperature and is available in powder form .

Intermediate in Sulfonimidates Synthesis

Sulfonimidates are organosulfur compounds that have seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds . 6-Methoxynaphthalene-2-sulfonamide could potentially be used in the synthesis of these sulfonimidates . Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .

Potential Anticancer Activity

There is some research suggesting that derivatives of 6-Methoxynaphthalene-2-sulfonamide may have potential anticancer activity . However, more research is needed to confirm this potential application .

Mechanism of Action

Target of Action

6-Methoxynaphthalene-2-sulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial properties . The primary target of 6-Methoxynaphthalene-2-sulfonamide is the enzyme dihydropteroate synthase, which is crucial for bacterial growth .

Mode of Action

6-Methoxynaphthalene-2-sulfonamide interacts with its target, dihydropteroate synthase, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, preventing the synthesis of dihydropteroate, a precursor for folate. Folate is essential for bacterial growth and reproduction, so its absence leads to the inhibition of bacterial growth .

Biochemical Pathways

The action of 6-Methoxynaphthalene-2-sulfonamide affects the folate synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, it prevents the production of dihydropteroate and, subsequently, tetrahydrofolate. Tetrahydrofolate is a co-factor in several essential biochemical reactions, including the synthesis of purines and pyrimidines, which are building blocks of DNA. Thus, the inhibition of this pathway leads to a decrease in bacterial DNA synthesis and ultimately bacterial growth .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of 6-Methoxynaphthalene-2-sulfonamide is the inhibition of bacterial growth. By blocking the synthesis of folate, it prevents the bacteria from producing essential components of their DNA, thereby inhibiting their ability to reproduce and spread .

Action Environment

The action, efficacy, and stability of 6-Methoxynaphthalene-2-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism . .

Safety and Hazards

The safety information for 6-Methoxynaphthalene-2-sulfonamide indicates that it has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name |

6-methoxynaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-15-10-4-2-9-7-11(16(12,13)14)5-3-8(9)6-10/h2-7H,1H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZMBZYDYWZGKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxynaphthalene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2635327.png)

![methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2635328.png)

![N-(4-chloro-2-fluorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2635334.png)

![9-((4-(2-phenoxyacetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2635340.png)

![ethyl 4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate](/img/structure/B2635343.png)

![2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2635344.png)